molecular formula C24H36O2 B12571984 Tetracosa-4,8,12,15,18,21-hexaenoic acid CAS No. 639855-85-9

Tetracosa-4,8,12,15,18,21-hexaenoic acid

Cat. No.: B12571984
CAS No.: 639855-85-9
M. Wt: 356.5 g/mol
InChI Key: YOWPDSQEIZPPKN-UHFFFAOYSA-N
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Description

Tetracosa-4,8,12,15,18,21-hexaenoic acid is a very long-chain polyunsaturated fatty acidThis compound is highly hydrophobic, practically insoluble in water, and relatively neutral .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosa-4,8,12,15,18,21-hexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the elongation of linolenic acid through a series of elongation and Δ6-desaturation reactions . These reactions are often catalyzed by specific enzymes in biological systems, but can also be achieved through chemical synthesis in the laboratory.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the availability of natural sources. It is often extracted from marine oils, such as those from tunny, herring, cod-liver, pilot whale, sardine, and squalus-suclii-liver oils . These sources are rich in very long-chain polyunsaturated fatty acids, including this compound.

Chemical Reactions Analysis

Types of Reactions

Tetracosa-4,8,12,15,18,21-hexaenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated fatty acid.

    Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.

Major Products

    Oxidation: Peroxides and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Tetracosa-4,8,12,15,18,21-hexaenoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of very long-chain polyunsaturated fatty acids.

    Biology: It plays a role in the structure and function of cell membranes, particularly in the retina and brain.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: It is used in the formulation of specialized nutritional supplements and pharmaceuticals

Mechanism of Action

The mechanism of action of tetracosa-4,8,12,15,18,21-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that interact with specific molecular targets and pathways, such as the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses .

Comparison with Similar Compounds

Tetracosa-4,8,12,15,18,21-hexaenoic acid is unique among very long-chain polyunsaturated fatty acids due to its specific structure and properties. Similar compounds include:

This compound is distinguished by its longer chain length and higher degree of unsaturation, which confer unique physical and chemical properties.

Properties

CAS No.

639855-85-9

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

tetracosa-4,8,12,15,18,21-hexaenoic acid

InChI

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,16-17,20-21H,2,5,8,11,14-15,18-19,22-23H2,1H3,(H,25,26)

InChI Key

YOWPDSQEIZPPKN-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC=CCCC=CCCC(=O)O

Origin of Product

United States

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